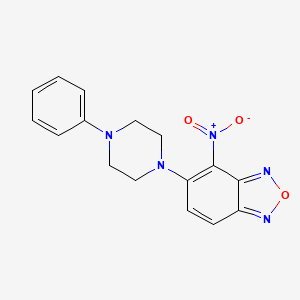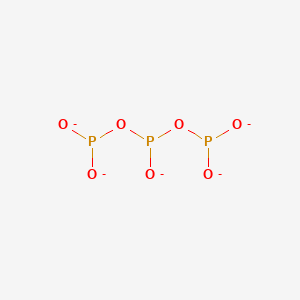
Triphosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphosphite is a chemical compound that contains three phosphite groups. It is known for its role in various chemical reactions and industrial applications. This compound compounds are often used as intermediates in the synthesis of other chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphosphite can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with alcohols or phenols in the presence of a base. This reaction typically occurs under mild conditions and produces this compound esters as the primary products .
Industrial Production Methods
In industrial settings, this compound is often produced using a continuous process that involves the reaction of phosphorus trichloride with alcohols or phenols in large reactors. The reaction is carefully controlled to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Triphosphite compounds undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphate compounds.
Reduction: Under certain conditions, this compound can be reduced to form phosphine derivatives.
Substitution: This compound can participate in substitution reactions where one of its groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Phosphate esters.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphite compounds.
Applications De Recherche Scientifique
Triphosphite compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as probes in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including as antioxidants.
Industry: Used in the production of flame retardants, plasticizers, and stabilizers for polymers
Mécanisme D'action
The mechanism by which triphosphite exerts its effects involves its ability to donate or accept electrons in chemical reactions. This property makes it a versatile reagent in various chemical processes. In biological systems, this compound can interact with enzymes and other proteins, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphite: Contains two phosphite groups and is less reactive than triphosphite.
Phosphate: Contains three phosphate groups and is more stable than this compound.
Phosphine: Contains a single phosphorus atom bonded to three hydrogen atoms and is more reactive than this compound.
Uniqueness
This compound is unique due to its intermediate reactivity and versatility in chemical reactions. It can participate in a wide range of reactions, making it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
80038-21-7 |
|---|---|
Formule moléculaire |
O7P3-5 |
Poids moléculaire |
204.92 g/mol |
Nom IUPAC |
[dioxidophosphanyloxy(oxido)phosphanyl] phosphite |
InChI |
InChI=1S/O7P3/c1-8(2)6-10(5)7-9(3)4/q-5 |
Clé InChI |
MOJJVLGWOPTJGZ-UHFFFAOYSA-N |
SMILES canonique |
[O-]P([O-])OP([O-])OP([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1)](/img/structure/B13785425.png)
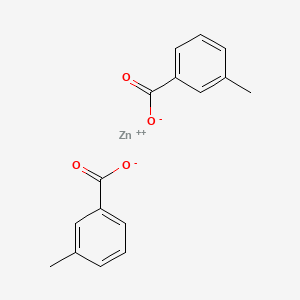

![Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-](/img/structure/B13785448.png)

![3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile](/img/structure/B13785459.png)
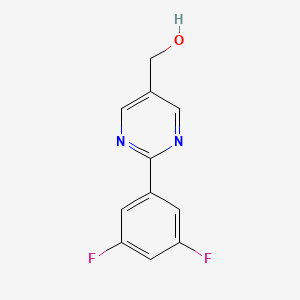
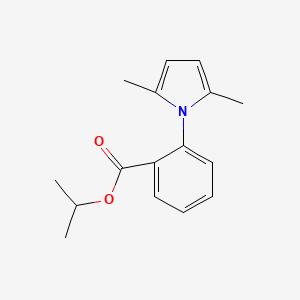
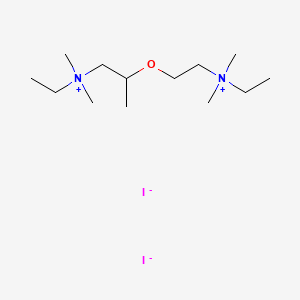
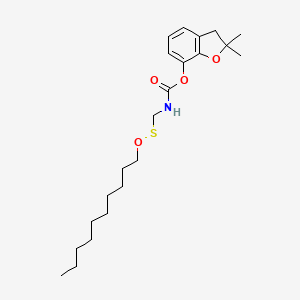
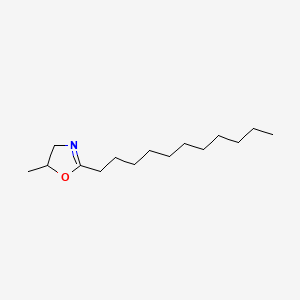
![hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate](/img/structure/B13785512.png)
